molecular formula C20H22F2N10O9P2S2 B3325197 Ulevostinag CAS No. 2082743-96-0

Ulevostinag

Cat. No.: B3325197
CAS No.: 2082743-96-0
M. Wt: 710.5 g/mol
InChI Key: YSUIQYOGTINQIN-UZFYAQMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ulevostinag is synthesized through a series of complex chemical reactions. The synthesis involves the preparation of two non-natural nucleoside derivatives linked via two P-chiral phosphorothioate groups. One of the key intermediates in the synthesis is 3′-deoxy-3′-α-fluoro-guanosine, which is prepared through a diastereoselective α-fluorination of a keto-nucleoside derivative, followed by substrate-directed reduction of the ketone .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the key intermediates and their subsequent coupling to form the final product. The process is carried out under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ulevostinag undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Scientific Research Applications

Ulevostinag has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ulevostinag exerts its effects by binding to the stimulator of interferon genes protein and activating the stimulator of interferon genes pathway. This activation promotes the signaling of IKK-related kinase TANK-binding kinase 1 and activates nuclear factor-kappa B and interferon regulatory factor 3 in immune cells within the tumor microenvironment. This leads to the production of pro-inflammatory cytokines, including interferons, which enhance the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T-lymphocytes. This results in a cytotoxic T-lymphocyte-mediated immune response against tumor cells, causing tumor cell lysis .

Comparison with Similar Compounds

Uniqueness of Ulevostinag: this compound is unique due to its synthetic origin and specific modifications that enhance its stability and efficacy as a stimulator of interferon genes agonist. Its ability to be administered intratumorally allows for targeted activation of the immune response within the tumor microenvironment, making it a promising candidate for cancer immunotherapy .

Properties

IUPAC Name

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUIQYOGTINQIN-UZFYAQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N10O9P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082743-96-0
Record name Ulevostinag
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082743960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ULEVOSTINAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKP8AS5W73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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